molecular formula C16H22N2O4S B2711547 N-(4-{1-oxa-4-azaspiro[4.5]decane-4-sulfonyl}phenyl)acetamide CAS No. 861209-89-4

N-(4-{1-oxa-4-azaspiro[4.5]decane-4-sulfonyl}phenyl)acetamide

Cat. No.: B2711547
CAS No.: 861209-89-4
M. Wt: 338.42
InChI Key: IWRFZHIINZCPPN-UHFFFAOYSA-N
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Description

N-(4-{1-oxa-4-azaspiro[4.5]decane-4-sulfonyl}phenyl)acetamide is a chemical compound featuring a spirocyclic 1-oxa-4-azaspiro[4.5]decane core, which serves as a privileged scaffold in medicinal chemistry. This structural motif is of significant interest in early-stage drug discovery for the synthesis and optimization of novel bioactive molecules . The integration of the sulfonamide functional group and the acetamide moiety into this spirocyclic framework makes it a valuable intermediate for constructing diverse compound libraries aimed at probing biological targets . While the specific biological pathway for this exact molecule requires further investigation, research on analogous structures provides context for its potential applications. Related 1-oxa-4-azaspiro[4.5]decane and 1-thia-4-azaspiro[4.5]decane derivatives have been explored for their potential as inhibitors of viral fusion proteins, such as influenza hemagglutinin . Furthermore, structurally similar sulfonyl-azaspirodienone compounds, which also incorporate the spirocyclic and sulfonamide elements, have demonstrated potent in vitro antiproliferative activity against various human cancer cell lines, including triple-negative breast adenocarcinoma (MDA-MB-231) and cervical cancer (HeLa) cells . The spirocyclic core itself is a common feature in compounds investigated for a range of pharmacological activities, underscoring its utility as a versatile building block in the development of new therapeutic agents . This product is intended for research purposes as a chemical intermediate to support these and other exploratory investigations.

Properties

IUPAC Name

N-[4-(1-oxa-4-azaspiro[4.5]decan-4-ylsulfonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-13(19)17-14-5-7-15(8-6-14)23(20,21)18-11-12-22-16(18)9-3-2-4-10-16/h5-8H,2-4,9-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRFZHIINZCPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{1-oxa-4-azaspiro[4.5]decane-4-sulfonyl}phenyl)acetamide typically begins with the preparation of the spirocyclic core. One common method involves the reaction of 4-aminophenol with a suitable spirocyclic ketone, followed by sulfonylation and acetylation steps. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-{1-oxa-4-azaspiro[4.5]decane-4-sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-{1-oxa-4-azaspiro[4.5]decane-4-sulfonyl}phenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(4-{1-oxa-4-azaspiro[4.5]decane-4-sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Key Observations:

Spirocyclic vs. Non-Spirocyclic Scaffolds: The target compound’s 1-oxa-4-azaspiro[4.5]decane system differs from M8V’s 1,3-diazaspiro[4.5]decane-2,4-dione. Compound 35 lacks a spirocyclic system but incorporates a flexible 4-methylpiperazinyl group, which may improve bioavailability and CNS penetration, as seen in its strong analgesic activity .

Sulfonamide Substituents: The target compound’s sulfonyl group is directly linked to the spirocyclic ring, whereas M8V features a sulfamoyl (-SO₂NH₂) group. Compound 35’s methylpiperazinyl sulfonyl group introduces basicity, which may improve solubility in acidic environments (e.g., gastrointestinal tract) .

Pharmacological Implications: Analgesic activity in compound 35 highlights the importance of the piperazinyl group in modulating pain pathways, possibly via serotonin or opioid receptor interactions .

Biological Activity

N-(4-{1-oxa-4-azaspiro[4.5]decane-4-sulfonyl}phenyl)acetamide, also known by its CAS number 861209-89-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2O4S, with a molecular weight of 350.42 g/mol. The compound features a sulfonamide group attached to a spirocyclic structure, which is known to influence its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the spirocyclic structure and subsequent functionalization with sulfonyl and acetamide groups. The specific synthetic pathways can vary based on the starting materials and desired purity levels.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related compounds in the 1-oxa-4-azaspiro series. For instance, derivatives synthesized from 1-oxa-4-azaspiro[4.5]deca structures have shown promising activity against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
11bA5490.18
11hA5490.19
11dMDA-MB-2310.08
11hMDA-MB-2310.08
11kMDA-MB-2310.09
11hHeLa0.15

These results indicate that compounds similar to this compound exhibit moderate to potent cytotoxicity against lung, breast, and cervical cancer cell lines .

The mechanism by which these compounds exert their antitumor effects is believed to involve the induction of apoptosis in cancer cells through various pathways, including the inhibition of cell cycle progression and modulation of apoptotic signaling pathways .

Case Studies

A notable study investigated a series of 1-Oxa-4-Azaspiro derivatives for their anticancer properties . The most effective compounds were identified based on their IC50 values across multiple cell lines:

  • Compound 11h demonstrated broad-spectrum activity with low IC50 values across all tested lines.
  • Compound 11d was particularly effective against MDA-MB-231 cells, suggesting structural features that enhance its potency.

Q & A

Q. What are the primary synthetic pathways for constructing the 1-oxa-4-azaspiro[4.5]decane core, and how can reaction conditions be optimized to minimize side products?

Methodological Answer: The synthesis of spirocyclic ether-amine systems typically involves cyclization reactions using ketones or aldehydes with bifunctional amines. For example, spirocyclic intermediates can be generated via acid-catalyzed cyclization of precursors containing both amine and alcohol groups. Optimization may involve statistical experimental design (e.g., factorial designs) to assess temperature, solvent polarity, and catalyst loading effects on yield and purity . Post-synthetic sulfonation of the spiro core requires careful control of sulfonyl chloride equivalents to avoid over-functionalization, monitored by TLC or HPLC .

Q. Which spectroscopic techniques are most reliable for confirming the sulfonyl linkage and spirocyclic conformation in this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key for identifying the spirocyclic structure (e.g., distinct splitting patterns for protons near the ether-oxygen and amine nitrogen) and sulfonyl group (deshielded aromatic protons at ~7.5–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects fragmentation patterns unique to the spiro system (e.g., loss of the sulfonyl group as SO₂) .
  • IR Spectroscopy : Confirms sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Q. What safety protocols are critical during the handling of sulfonamide-acetamide derivatives, given their potential reactivity?

Methodological Answer:

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact with sulfonyl chlorides, which are corrosive .
  • Quench residual sulfonating agents with ice-cold sodium bicarbonate to prevent exothermic reactions .
  • Monitor for by-products (e.g., N-aryl sulfonic acids) using LC-MS, as they may pose uncharacterized toxicity .

Advanced Research Questions

Q. How can density functional theory (DFT) simulations predict regioselectivity in the sulfonation of 1-oxa-4-azaspiro[4.5]decane?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify nucleophilic sites on the spiro system. For example, the amine nitrogen’s lone pair may compete with oxygen for sulfonation. Transition state analysis can reveal kinetic vs. thermodynamic control, guiding solvent selection (e.g., polar aprotic solvents stabilize charged intermediates) . Experimental validation via X-ray crystallography (e.g., as in ) confirms computational predictions .

Q. What strategies resolve contradictions in biological activity data between N-(4-sulfonylphenyl)acetamide derivatives and their spirocyclic analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Compare logP, hydrogen-bonding capacity, and steric bulk of the spiro system vs. linear analogs using in vitro assays (e.g., enzyme inhibition).
  • Metabolite Profiling : Identify if the spiro system undergoes ring-opening in biological matrices, altering activity (e.g., via LC-HRMS metabolomics) .
  • Crystallographic Data : Resolve conformational differences impacting target binding (e.g., highlights sulfonyl group orientation in crystal structures) .

Q. How do membrane separation technologies improve the purification of polar by-products generated during spirocyclic acetamide synthesis?

Methodological Answer: Nanofiltration membranes (MWCO 200–300 Da) selectively retain larger spirocyclic products while allowing smaller polar impurities (e.g., unreacted sulfonic acids) to pass. Optimization involves adjusting transmembrane pressure and pH to mitigate membrane fouling . Process simulation tools (e.g., Aspen Plus) model solvent recovery rates, reducing waste .

Notes

  • Advanced questions integrate interdisciplinary methods (e.g., computational chemistry, process engineering).
  • Safety protocols emphasize academic lab relevance over industrial scaling.

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